molecular formula C10H13F2NO B13254679 2-(1-Aminobutyl)-4,6-difluorophenol

2-(1-Aminobutyl)-4,6-difluorophenol

Cat. No.: B13254679
M. Wt: 201.21 g/mol
InChI Key: RPVUAIORJVCMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminobutyl)-4,6-difluorophenol is an organic compound that features a phenol group substituted with two fluorine atoms and an aminobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4,6-difluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative that is substituted with fluorine atoms at the 4 and 6 positions.

    Amination Reaction: The phenol derivative undergoes an amination reaction where an aminobutyl group is introduced. This can be achieved using reagents such as butylamine under controlled conditions.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4,6-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Hydroquinones: From reduction reactions.

    Substituted Phenols: From nucleophilic substitution reactions.

Scientific Research Applications

2-(1-Aminobutyl)-4,6-difluorophenol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4,6-difluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminobutyl)-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.

    2-(1-Aminobutyl)-4,6-dibromophenol: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

2-(1-Aminobutyl)-4,6-difluorophenol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-(1-aminobutyl)-4,6-difluorophenol

InChI

InChI=1S/C10H13F2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3

InChI Key

RPVUAIORJVCMCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)F)F)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.